2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(prop-2-en-1-yl)acetamide is a complex organic compound with a unique molecular structure This compound is characterized by the presence of an imidazole ring, a benzylthio group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(prop-2-en-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol in the presence of a base.
Allylation: The allyl group can be introduced through allylation reactions, often using allyl halides and a suitable base.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically involving formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzylthio or allyl groups.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed.
Cyclization: Catalysts such as acids, bases, or transition metals may be used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or alcohols.
Scientific Research Applications
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(prop-2-en-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring and benzylthio group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(prop-2-en-1-yl)acetamide can be compared with similar compounds, such as:
N-allyl-2-(benzylthio)acetamide: Lacks the imidazole ring and hydroxymethyl group, resulting in different chemical properties and applications.
2-(2-(Benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide: Lacks the allyl group, which may affect its reactivity and biological activity.
N-allyl-2-(benzylthio)-1H-imidazole: Lacks the hydroxymethyl group, which may influence its solubility and interaction with biomolecules.
Properties
IUPAC Name |
2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-8-17-15(21)10-19-14(11-20)9-18-16(19)22-12-13-6-4-3-5-7-13/h2-7,9,20H,1,8,10-12H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBLIHZGDCDZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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